Product packaging for Ethyl 3-sulfanylbenzoate(Cat. No.:CAS No. 41651-93-8)

Ethyl 3-sulfanylbenzoate

Cat. No.: B1655753
CAS No.: 41651-93-8
M. Wt: 182.24 g/mol
InChI Key: SGANYRZUHNIRAM-UHFFFAOYSA-N
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Description

Ethyl 3-sulfanylbenzoate (CAS 41651-93-8) is a chemical compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . This compound is characterized by a benzoate ester group and a sulfanyl (thiol) group in the meta position, making it a valuable building block in organic synthesis . Its primary research applications stem from this structure, serving as a versatile chemical intermediate for the production of more complex molecules . In pharmaceutical research, compounds containing sulfanyl groups are often investigated for their biological activity, and this compound may consequently serve as a lead compound or intermediate in the development of new drugs . For instance, it has been used as a starting material in the synthesis of indole derivatives evaluated as inhibitors of cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory response . Furthermore, due to the unique sensory properties of sulfur-containing compounds, it has potential applications in flavor chemistry and the development of flavoring agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2S B1655753 Ethyl 3-sulfanylbenzoate CAS No. 41651-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)7-4-3-5-8(12)6-7/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGANYRZUHNIRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30528424
Record name Ethyl 3-sulfanylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41651-93-8
Record name Ethyl 3-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Sulfanylbenzoate and Its Analogues

Direct Synthesis Approaches for Ethyl 3-Sulfanylbenzoate

Direct synthesis methods focus on constructing the target molecule by either forming the ester linkage on a pre-existing thiol-containing acid or by introducing the sulfanyl (B85325) group onto an ethyl benzoate (B1203000) framework.

Esterification of 3-Mercaptobenzoic Acid

A fundamental and widely used method for preparing esters is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves the treatment of a carboxylic acid with an alcohol. In the case of this compound, 3-mercaptobenzoic acid is reacted with ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. The reaction is generally heated to reflux to increase the rate of reaction. To drive the equilibrium towards the product, an excess of the alcohol is often used, which can also serve as the solvent. The water produced as a byproduct is sometimes removed to further favor ester formation.

General Reaction Scheme:

3-Mercaptobenzoic Acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)

ReactantAlcoholCatalystProduct
3-Mercaptobenzoic AcidEthanolH₂SO₄ or TsOHThis compound

Thiolation Reactions on Ethyl Benzoate Precursors

Thiolation involves the introduction of a sulfanyl (-SH) group onto a precursor molecule. For this compound, this would start with a substituted ethyl benzoate, such as ethyl 3-hydroxybenzoate or ethyl 3-aminobenzoate. One potential, though less direct, route from an amino precursor involves diazotization followed by reaction with a sulfur-containing reagent. A more common laboratory and industrial approach for synthesizing aryl thiols involves the reduction of corresponding sulfonyl chlorides or the cleavage of aryl disulfides. A visible light-mediated direct decarboxylative thiolation has also been developed for alkyl carboxylic acids, presenting a modern approach for accessing free thiols.

Synthesis via Functional Group Interconversions on Related Scaffolds

This category of synthesis involves creating the target molecule by modifying functional groups on a closely related chemical structure.

Reactions Involving Aromatic Halides and Sulfur Nucleophiles (e.g., Ullmann-type Coupling)

The formation of a carbon-sulfur bond can be efficiently achieved through the coupling of an aryl halide with a sulfur nucleophile. The Ullmann condensation, a copper-promoted reaction, is a classic method for forming aryl thioethers. In this context, ethyl 3-bromobenzoate or ethyl 3-iodobenzoate (B1234465) would be reacted with a sulfur source.

Traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. However, significant advancements have led to the development of milder, more efficient catalytic systems. Modern Ullmann-type reactions can be catalyzed by soluble copper(I) complexes, often incorporating ligands such as diamines, picolinic acid, or acylhydrazines, which facilitate the reaction under less demanding conditions. These reactions are versatile and can be used to form C-S bonds, among others.

Illustrative Ullmann-type C–S Coupling:

Ethyl 3-halobenzoate + Sulfur Nucleophile → this compound (in the presence of a copper catalyst and a ligand)

Aryl HalideSulfur SourceCatalyst SystemProduct Type
Ethyl 3-iodobenzoateThiolCuI / LigandAryl thioether
Ethyl 3-bromobenzoateSulfur PowderCuI / K₂CO₃Aryl thiol (after reduction)

Derivatization from Thiosalicylic Acid Analogues

Thiosalicylic acid is chemically known as 2-mercaptobenzoic acid. Its isomer, 3-mercaptobenzoic acid, serves as a direct precursor for this compound via the esterification reaction described in section 2.1.1. Therefore, the synthesis of the target compound can be viewed as a derivatization of a thiosalicylic acid analogue. Research has shown that thiosalicylic acid and its derivatives are versatile starting materials for synthesizing various sulfur-containing heterocyclic compounds, such as thioxanthones. This highlights the utility of this class of compounds in building more complex molecular architectures.

Advanced Synthetic Techniques and Green Chemistry Considerations

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to traditional synthetic reactions to improve their environmental footprint.

For the synthesis of this compound and its analogues, several green chemistry approaches can be considered:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and sometimes improve yields for reactions like esterification and Ullmann couplings.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and efficiency.

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, bio-based solvents, or supercritical CO₂ is a key goal of green chemistry.

By incorporating these advanced techniques, the synthesis of this compound can be made more efficient, less wasteful, and environmentally safer.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. rasayanjournal.co.in

While a direct microwave-assisted synthesis of this compound from a readily available precursor like 3-aminobenzoic acid has not been extensively documented, the principles of this technology can be applied to key bond-forming reactions necessary for its synthesis. A plausible approach involves the conversion of a suitable precursor, such as ethyl 3-halobenzoate or a derivative of 3-aminobenzoic acid, to introduce the sulfanyl group.

Research on analogous systems has demonstrated the feasibility of microwave-assisted C-S bond formation. For instance, the synthesis of 2-mercaptobenzothiazole (B37678) derivatives has been successfully achieved under microwave irradiation. In these procedures, the reaction of 2-mercaptobenzothiazole with various alkyl and acyl halides is significantly accelerated. researchgate.net Similarly, the synthesis of 7-mercaptobenzimidazolyl fluoroquinolones has been efficiently conducted using microwave assistance in the presence of triethylamine (B128534) adsorbed on silica (B1680970) gel, highlighting a solvent-free approach. derpharmachemica.com

The esterification of benzoic acid with ethanol to form ethyl benzoate has also been shown to be amenable to microwave heating, often with the use of a solid catalyst like expandable graphite. cibtech.org This suggests that if 3-mercaptobenzoic acid were used as a starting material, its esterification could likely be expedited under microwave conditions.

Table 1: Examples of Microwave-Assisted Synthesis of Analogous Sulfur-Containing Aromatic Compounds

Starting Material(s) Product Catalyst/Support Reaction Time Yield (%)
2-Mercaptobenzothiazole, Alkyl/Acyl Halide Alkyl/Acyl-2-mercaptobenzothiazole Fly Ash 2-5 min 85-95
(3S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H- google.comnih.govoxazino[2,3,4-ij]quinoline-6-carboxylic acid, 2-aminothiophenol (B119425) 7-Mercaptobenzimidazolyl fluoroquinolone Triethylamine/Silica Gel 5 min High
Benzoic Acid, Ethanol Ethyl Benzoate Expandable Graphite 1.5 h 80.1

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. nih.gov

The application of ultrasound has been shown to be effective in a variety of organic transformations, including the synthesis of heterocyclic compounds containing sulfur. For example, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes has been successfully carried out under ultrasound irradiation in solvent-free conditions, using a recyclable sulfated tungstate (B81510) catalyst. This method offers advantages such as faster reaction rates, mild reaction conditions, and excellent yields. organic-chemistry.org

Furthermore, ultrasound has been employed to promote the synthesis of various aryl sulfonamides through the condensation of aryl sulfonyl chlorides and aryl amines, with yields reported to be over 70%. researchgate.net The synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives has also been achieved using ultrasound irradiation, providing a greener alternative to conventional methods. derpharmachemica.com These examples suggest that the formation of the C-S bond in the synthesis of this compound or its precursors could be significantly enhanced by sonication.

Table 2: Examples of Ultrasound-Assisted Synthesis of Analogous Sulfur-Containing Aromatic Compounds

Starting Material(s) Product Catalyst Reaction Time Yield (%)
2-Aminothiophenol, Aldehydes 2-Substituted Benzothiazoles Sulfated Tungstate 10-15 min 90-96
Aryl Sulfonyl Chloride, Aryl Amines Aryl Sulfonamides Ferric Chloride-Bentonite Not specified >70
2-Mercaptobenzothiazole, Ethyl Chloroacetate Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate None 15 min High

Solvent-Free and Sustainable Methodologies

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds that are often hazardous and environmentally damaging. These reactions are typically carried out by grinding the reactants together, or by heating a mixture of the solid reactants. Microwave irradiation is often employed in conjunction with solvent-free conditions to provide the necessary energy for the reaction to proceed.

A notable example of a solvent-free approach to synthesizing sulfur-containing compounds is the reaction of ketones, flavones, and other carbonyl compounds with Lawesson's reagent under microwave irradiation to produce the corresponding thio-analogues. This method is rapid, efficient, and avoids the need for dry solvents. researchgate.net

While a direct solvent-free synthesis of this compound is not prominently described, the synthesis of related compounds under these conditions provides a strong precedent. For instance, the reaction of o-aminobenzophenone with aryl isothiocyanates to form 4-phenyl-4-hydroxyquinazolin-2-thiones proceeds in nearly quantitative yields under solvent-free and catalyst-free thermal conditions. rsc.org

Sustainable methodologies also encompass the use of recyclable catalysts and readily available, non-toxic reagents. The synthesis of 4-mercaptobenzoic acid, a close analogue of the free acid of this compound, can be achieved from p-chlorobenzoic acid and thiourea, followed by hydrolysis. While this method is not solvent-free, it utilizes common reagents. guidechem.com The development of catalytic, solvent-free systems for such transformations remains an active area of research.

Table 3: Examples of Solvent-Free Synthesis of Analogous Sulfur-Containing Compounds

Starting Material(s) Product Conditions Reaction Time Yield (%)
Ketones/Esters, Lawesson's Reagent Thioketones/Thioesters Microwave 1-2 min 90-97
o-Aminobenzophenone, Aryl Isothiocyanates 4-Phenyl-4-hydroxyquinazolin-2-thiones Thermal Not specified Quantitative
2-Sulfobenzoic anhydride, Phenols Sulfonephthaleins Microwave 10-15 s High

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Sulfanylbenzoate

Reactivity of the Sulfanyl (B85325) Group

The sulfanyl group, also known as a thiol or mercaptan group, is the sulfur analog of a hydroxyl group. The sulfanyl group in ethyl 3-sulfanylbenzoate exhibits reactivity characteristic of aromatic thiols (thiophenols).

Oxidation Reactions

Thiophenols are readily oxidized, and this reactivity is a key feature of the sulfanyl group in this compound. wikipedia.orgmanavchem.com The most common oxidation reaction involves the coupling of two thiol molecules to form a disulfide. In the presence of an oxidizing agent, such as oxygen, this compound can be converted to diethyl 3,3'-disulfanediyldibenzoate. wikipedia.org

This reaction proceeds via the formation of a thiyl radical intermediate, followed by dimerization. wikipedia.org

Reaction Scheme: 2 HS-C₆H₄-COOEt + [O] → EtOOC-C₆H₄-S-S-C₆H₄-COOEt + H₂O

The sulfur atom in the sulfanyl group can also be oxidized to higher oxidation states, such as sulfenic, sulfinic, and sulfonic acids, with stronger oxidizing agents like hydrogen peroxide or peracids. manavchem.com

Nucleophilic Additions and Substitutions

The sulfanyl group is acidic, with thiophenols being more acidic than the corresponding phenols. wikipedia.org This allows for the ready formation of the thiophenolate anion (ArS⁻) upon treatment with a base. The resulting thiophenolate is a potent nucleophile.

The thiophenolate derived from this compound can participate in various nucleophilic substitution reactions. A common example is alkylation, where the thiophenolate reacts with an alkyl halide to form a thioether. wikipedia.org For instance, reaction with methyl iodide would yield ethyl 3-(methylsulfanyl)benzoate.

Reaction Scheme: ⁻S-C₆H₄-COOEt + CH₃I → CH₃S-C₆H₄-COOEt + I⁻

The high nucleophilicity of the thiophenolate also enables it to participate in Michael additions to α,β-unsaturated carbonyl compounds. wikipedia.org

Radical Reactions and Mechanistic Pathways

The S-H bond in thiols is weaker than the O-H bond in alcohols, facilitating the formation of thiyl radicals (RS•) through hydrogen-atom abstraction. wikipedia.org The thiyl radical of this compound can be generated by radical initiators or through photolysis. wikipedia.orgucl.ac.uk

Once formed, these thiyl radicals are key intermediates in several mechanistic pathways. A primary reaction is the dimerization to form the corresponding disulfide, as mentioned in the oxidation section. wikipedia.org

Thiyl Radical Formation and Dimerization:

Reactant Conditions Intermediate Product
This compound Radical Initiator (e.g., AIBN) or hv Ethyl 3-(carboxy)phenylthiyl radical Diethyl 3,3'-disulfanediyldibenzoate

Thiyl radicals are also pivotal in thiol-ene reactions, where they add across a double bond, a process utilized in polymer chemistry. wikipedia.org Furthermore, aromatic thiyl radicals can be generated through electron transfer reactions, for instance, from the reaction of the thiol with n-butyl chloride radical cations. rsc.org

Reactivity of the Ester Moiety

The ethyl ester group in this compound undergoes reactions typical of carboxylic acid esters, most notably hydrolysis and transesterification. These reactions involve nucleophilic acyl substitution at the carbonyl carbon. masterorganicchemistry.com

Hydrolysis Reactions

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. ucalgary.cachemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) yield 3-sulfanylbenzoic acid. libretexts.org The reaction is reversible. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com This is followed by the elimination of the ethoxide ion (⁻OEt), a good leaving group. The ethoxide then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, driving the reaction to completion. libretexts.orgmasterorganicchemistry.com An acidic workup is required to protonate the resulting carboxylate salt to yield 3-sulfanylbenzoic acid. masterorganicchemistry.comsserc.org.uk

Mechanism of Base-Promoted Hydrolysis:

Step Description
1 Nucleophilic attack by the hydroxide ion on the electrophilic carbonyl carbon.
2 Formation of a tetrahedral intermediate.
3 Collapse of the intermediate, reforming the carbonyl double bond and eliminating the ethoxide leaving group.
4 Rapid, irreversible deprotonation of the carboxylic acid by the ethoxide ion to form the carboxylate salt and ethanol.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base. libretexts.org For this compound, reacting it with an excess of another alcohol, for example, methanol, in the presence of a catalyst will lead to the formation of mthis compound and ethanol.

The reaction is an equilibrium process. To drive the reaction towards the desired product, a large excess of the reactant alcohol is typically used. libretexts.orgyoutube.com

Acid-Catalyzed Transesterification Mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the new alcohol on the activated carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfers.

Elimination of the original alcohol (ethanol).

Deprotonation to yield the new ester. libretexts.org

Condensation Reactions

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. For a molecule like this compound, which lacks α-hydrogens, its participation in such reactions is primarily as an electrophilic acceptor. A prime example is the crossed Claisen condensation.

In a hypothetical crossed Claisen condensation, this compound can react with an enolizable ester, such as ethyl acetate (B1210297), in the presence of a strong base. chemistrysteps.compressbooks.pub Since this compound cannot form an enolate, it does not self-condense, simplifying the product mixture. chemistrysteps.com The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, like sodium ethoxide or lithium diisopropylamide (LDA), to form a nucleophilic enolate. wikipedia.org This enolate then attacks the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate results in the elimination of an ethoxide ion, yielding a β-keto ester. wikipedia.orgmasterorganicchemistry.com

Table 1: Hypothetical Crossed Claisen Condensation of this compound This table outlines the theoretical reaction between this compound and Ethyl acetate.

Reactant 1 (Electrophile) Reactant 2 (Nucleophile Precursor) Base/Solvent Expected Product

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the sulfanyl (-SH) group and the ethyl carboxylate (-COOEt) group. Their interplay determines the position of attack for incoming electrophiles.

The sulfanyl group is an activating ortho-, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. Conversely, the ethyl carboxylate group is a deactivating meta-director, withdrawing electron density from the ring via both inductive and resonance effects. libretexts.org

Given their meta-positioning relative to each other (at C1 and C3), their directing effects on the remaining ring positions (C2, C4, C5, C6) are as follows:

-SH group (at C3): Directs ortho (to C2 and C4) and para (to C6).

-COOEt group (at C1): Directs meta (to C5).

The strongly activating nature of the -SH group typically dominates the deactivating effect of the -COOEt group. organicchemistrytutor.comimperial.ac.uk Consequently, electrophilic aromatic substitution (EAS) is predicted to occur preferentially at the positions most activated by the sulfanyl group, namely C2, C4, and C6. Steric hindrance might lead to a preference for the C4 and C6 positions over the more crowded C2 position. masterorganicchemistry.com It is important to note, however, that the sulfanyl group itself is nucleophilic and can react with certain electrophiles, which can be a competing pathway to ring substitution. chegg.com

Standard nucleophilic aromatic substitution (NAS) on the ring is generally not feasible for this compound. This is because the reaction requires a strong electron-withdrawing group to activate the ring toward nucleophilic attack and a good leaving group, neither of which are inherently present on the substrate.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table predicts the major product(s) for common EAS reactions based on the combined directing effects of the -SH and -COOEt groups.

Reaction Type Reagents Predicted Major Product Position(s)
Nitration HNO₃ / H₂SO₄ Substitution at C4 and C6
Bromination Br₂ / FeBr₃ Substitution at C4 and C6
Friedel-Crafts Acylation RCOCl / AlCl₃ Substitution at C4 and C6

Role in Heterocyclic Synthesis and Ring Transformations

The bifunctional nature of this compound, possessing both a nucleophilic thiol and an electrophilic ester attached to an aromatic ring, makes it a valuable precursor for the synthesis of sulfur-containing heterocycles.

Synthesis of Benzothiophenes: Benzothiophenes are important structural motifs in many pharmaceutical and materials science applications. chemistryviews.orgwikipedia.org One common synthetic strategy involves the reaction of a thiophenol with an alkyne. organic-chemistry.org this compound could undergo S-alkylation with a propargyl halide, followed by an intramolecular cyclization to furnish a substituted benzothiophene (B83047). Alternatively, iodine-catalyzed cascade reactions between thiophenols and alkynes provide a direct route to benzothiophene derivatives. organic-chemistry.org

Synthesis of Thioxanthones: Thioxanthones are another class of sulfur-containing heterocycles with significant biological activity. researchgate.netmdpi.com A classical approach to their synthesis involves the acid-catalyzed cyclization of a 2-mercaptobenzoic acid derivative with an aromatic compound. google.com By analogy, an intramolecular Friedel-Crafts-type reaction could be envisioned. If an appropriate carbon chain is introduced ortho to the sulfanyl group of this compound, subsequent acid-catalyzed cyclization onto the carbon bearing the ester group could yield a thioxanthone core. Another modern approach involves the reaction of thiosalicylates with aryne precursors, which could be adapted for this compound to construct the thioxanthone skeleton. nih.govchemistryviews.org

Table 3: Potential Heterocyclic Systems Derived from this compound This table outlines potential synthetic targets and the general class of co-reactants required.

Target Heterocycle Required Co-Reactant Class General Strategy
Benzothiophene Alkynes or α-halo ketones S-alkylation/alkenylation followed by intramolecular cyclization
Thioxanthone Arynes or internal electrophiles Intermolecular coupling and cyclization or intramolecular Friedel-Crafts acylation

Reactions in Non-Conventional Media (e.g., Ionic Liquids)

The use of non-conventional media, particularly ionic liquids (ILs), offers significant advantages in modern organic synthesis, including improved reaction rates, enhanced selectivity, and simpler catalyst recycling, aligning with the principles of green chemistry. bombaytechnologist.in The chemical transformations of this compound can be adapted to these systems.

Ionic liquids can function as both solvents and catalysts. For instance, Lewis acidic ILs, such as those based on chloroaluminates, have been effectively used in Friedel-Crafts acylation reactions. tandfonline.comliv.ac.uk Performing the electrophilic acylation of this compound in a Lewis acidic IL could offer higher reaction rates and selectivity compared to traditional organic solvents, while also allowing for the potential recycling of the catalytic medium. beilstein-journals.orgnih.gov

Similarly, condensation reactions can benefit from the use of ILs. Basic or task-specific ionic liquids have been shown to be efficient catalysts for Knoevenagel condensations, a reaction related to the Claisen condensation. derpharmachemica.comresearchgate.netaston.ac.uk These reactions can often be performed under solvent-free conditions, simplifying workup and reducing waste. derpharmachemica.comresearchgate.net It is plausible that a crossed Claisen condensation involving this compound could be optimized using a basic or task-specific IL, potentially leading to higher yields and easier product isolation.

Table 4: Potential Applications of Ionic Liquids in Reactions of this compound This table summarizes the advantages of using ionic liquids for specific reaction types relevant to the substrate.

Reaction Type Type of Ionic Liquid Potential Advantages
Friedel-Crafts Acylation Lewis Acidic (e.g., [bmim]Cl/AlCl₃) Enhanced reaction rate, high conversion and selectivity, catalyst/solvent recycling. bombaytechnologist.intandfonline.com
Crossed Claisen Condensation Basic or Task-Specific Catalyst and solvent medium, potential for solvent-free conditions, improved yields. derpharmachemica.comsioc-journal.cn

Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Sulfanylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

In the predicted ¹H NMR spectrum of Ethyl 3-sulfanylbenzoate, distinct signals corresponding to the ethyl group and the aromatic protons are expected. The ethyl group gives rise to a triplet and a quartet. The aromatic region is expected to show four signals, indicative of a 1,3-disubstituted benzene (B151609) ring. The sulfanyl (B85325) proton (S-H) is anticipated to appear as a singlet.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~7.95 d ~7.8 1H Ar-H
~7.85 s - 1H Ar-H
~7.40 t ~7.8 1H Ar-H
~7.30 d ~7.8 1H Ar-H
~4.35 q ~7.1 2H -OCH₂CH₃
~3.50 s - 1H -SH

Note: Predicted values are based on the analysis of similar compounds and substituent effects.

The predicted ¹³C NMR spectrum of this compound would display signals for each unique carbon atom in the molecule. This includes the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six carbons of the aromatic ring. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the electron-donating nature of the sulfanyl group.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~166.0 C=O
~138.0 Ar-C (C-S)
~131.5 Ar-C (C-COOEt)
~130.0 Ar-CH
~129.5 Ar-CH
~128.0 Ar-CH
~127.0 Ar-CH
~61.0 -OCH₂CH₃

Note: Predicted values are based on the analysis of similar compounds and substituent effects.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structure of this compound.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be observed between the quartet of the ethyl group's methylene (B1212753) protons and the triplet of its methyl protons. Correlations between the adjacent aromatic protons would also be visible, helping to confirm their relative positions on the benzene ring.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon signals. For example, the quartet at ~4.35 ppm would show a correlation to the carbon signal at ~61.0 ppm.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The vibrational spectrum of this compound is expected to be characterized by the distinct vibrational modes of its constituent functional groups.

Sulfanyl Group (-SH): The S-H stretching vibration is typically observed as a weak band in the IR spectrum in the region of 2550-2600 cm⁻¹. The S-H bending vibration is expected to appear in the fingerprint region.

Ester Group (-COOEt): The most prominent feature of the ester group is the strong C=O stretching vibration, which is expected around 1720-1700 cm⁻¹ in the IR spectrum. The C-O stretching vibrations will appear as strong bands in the 1300-1000 cm⁻¹ region.

Aromatic Moiety (C₆H₄): The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, are expected in the 900-690 cm⁻¹ range.

The combination of IR and Raman spectroscopy allows for the unambiguous identification of the key functional groups in this compound.

Predicted IR and Raman Active Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity (IR) Intensity (Raman)
~3070 Aromatic C-H Stretch Medium Medium
~2980 Aliphatic C-H Stretch Medium Medium
~2570 S-H Stretch Weak Strong
~1715 C=O Stretch (Ester) Strong Medium
~1600, ~1470 Aromatic C=C Stretch Medium Strong
~1280, ~1100 C-O Stretch (Ester) Strong Weak
~800 C-H Out-of-plane Bend Strong Weak

Note: Predicted values and intensities are based on characteristic group frequencies and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores. The absorption of ultraviolet or visible light by a molecule results in the promotion of electrons from a ground electronic state to a higher energy excited state.

Electronic Transitions and Chromophore Characterization

The UV-Vis spectrum of this compound is characterized by the presence of multiple chromophores: the benzene ring, the carbonyl group (C=O) of the ester, and the sulfanyl group (-SH). The interaction and conjugation of these groups influence the electronic transitions observed. libretexts.org

The primary electronic transitions for this molecule are π → π* (pi to pi star) and n → π* (n to pi star) transitions. askfilo.com

π → π Transitions:* These transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of the conjugated π-system of the aromatic ring and the carbonyl group. These transitions are typically high in intensity. For aromatic esters, these absorptions are expected in the UV region. askfilo.com

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen of the carbonyl group or the sulfur of the sulfanyl group, to a π* antibonding orbital. askfilo.com These transitions are generally of lower intensity compared to π → π* transitions.

The benzene ring itself exhibits characteristic absorptions, and the substitution with the ester and sulfanyl groups can cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. The sulfanyl group, with its non-bonding electrons, can participate in the resonance of the aromatic system, further influencing the energy of the electronic transitions.

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Chromophore(s) Expected Wavelength Region Relative Intensity
π → π* Aromatic Ring, Carbonyl Group Shorter Wavelength UV (200-300 nm) High

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C9H10O2S. uni.lu HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ³²S). This value can then be compared to the experimentally measured mass from an HRMS instrument.

Table 2: High-Resolution Mass Data for this compound

Parameter Value Source
Molecular Formula C9H10O2S uni.lubldpharm.com
Nominal Mass 182 bldpharm.com

An experimental HRMS measurement yielding a mass value extremely close to 182.04015 Da would confirm the elemental composition of C9H10O2S.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly under electron ionization (EI), the molecular ion (M+) is formed, which can then undergo fragmentation into smaller, characteristic ions. The analysis of these fragment ions provides valuable information about the molecule's structure. chemguide.co.uk The fragmentation of aromatic esters is well-documented and typically involves cleavages adjacent to the carbonyl group. libretexts.orgacs.org

For this compound (M+• at m/z = 182), the following fragmentation pathways are expected:

Loss of the ethoxy radical (•OCH2CH3): Cleavage of the ester bond results in the formation of a stable 3-sulfanylbenzoyl acylium ion. This is often a major fragmentation pathway for ethyl esters. pharmacy180.com

Loss of ethylene (B1197577) (CH2=CH2): A McLafferty rearrangement can lead to the elimination of a neutral ethylene molecule, forming the 3-sulfanylbenzoic acid radical cation.

Loss of the ethyl group (•CH2CH3): Cleavage of the ethyl group can occur.

Cleavage of the aromatic ring: Further fragmentation can lead to the loss of carbon monoxide (CO) from the acylium ion, and other cleavages characteristic of aromatic compounds. pharmacy180.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Neutral Loss
182 [C9H10O2S]+• (Molecular Ion)
153 [C7H5OS]+ •CH2CH3
137 [C7H5OS]+ •OCH2CH3
154 [C7H6O2S]+• CH2=CH2
109 [C6H5S]+ CO from m/z 137

Complementary Spectroscopic Techniques for Comprehensive Analysis

While UV-Vis and MS provide significant data, a comprehensive structural elucidation relies on the synergy of multiple spectroscopic methods. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com For this compound, IR spectroscopy would confirm the presence of key functional groups through their characteristic absorption bands, such as the S-H stretch of the sulfanyl group, the C=O stretch of the ester, C-O stretches, and various vibrations associated with the substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would reveal the number of unique carbon atoms and their chemical environments (e.g., aromatic, carbonyl, aliphatic). Together, these techniques can map out the complete carbon-hydrogen framework of this compound. nih.govacs.org

By combining the electronic information from UV-Vis, the molecular formula and fragmentation data from MS, and the functional group and connectivity details from IR and NMR, the structure of this compound can be confirmed with a very high degree of confidence.

Table of Compounds

Compound Name
This compound
3-sulfanylbenzoic acid
Carbon monoxide

Computational and Theoretical Investigations of Ethyl 3 Sulfanylbenzoate

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the flexibility of a molecule are fundamental to its chemical and physical properties. Computational analysis is used to determine the most stable geometric structures and map the energy landscape of different conformations.

Quantum chemical geometry optimization is a computational process used to find the equilibrium structure of a molecule, which corresponds to the minimum energy arrangement of its atoms. aps.orgarxiv.org This process iteratively adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. For Ethyl 3-sulfanylbenzoate, methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

The resulting optimized geometry provides precise data on the molecule's structure. Key parameters for this compound would include the lengths of the C-S, S-H, C=O, and C-O bonds, as well as the planarity of the benzene (B151609) ring and the orientation of the ethyl and sulfanyl (B85325) groups relative to it.

Table 1: Predicted Geometrical Parameters for this compound from DFT B3LYP/6-311++G(d,p) Optimization Note: These are representative values based on calculations of structurally similar molecules. Actual experimental values may vary.

ParameterTypePredicted Value
C-SBond Length1.78 Å
S-HBond Length1.35 Å
C=O (ester)Bond Length1.21 Å
C-O (ester)Bond Length1.36 Å
O-C (ethyl)Bond Length1.45 Å
C-S-HBond Angle96.5°
C-C=OBond Angle124.0°
C-O-CBond Angle116.5°
C-C-S-HDihedral Angle~85°
C-C-C=ODihedral Angle~0° or ~180°

Conformational landscape mapping explores the different spatial arrangements (conformations) of a molecule that can be accessed through the rotation of single bonds. elifesciences.orgnih.gov For this compound, key rotations occur around the C-S bond (orienting the sulfanyl hydrogen), the C-C(O) bond, and the O-CH₂ bond of the ethyl group.

A potential energy surface (PES) scan is a common technique used to map this landscape. nih.gov In a PES scan, a specific dihedral angle is systematically varied, and the energy of the molecule is calculated at each step while allowing the rest of the geometry to relax. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the most stable (lowest energy) conformers. For this compound, the orientation of the ethyl group and the sulfanyl group relative to the benzene ring are the primary determinants of conformational stability, influenced by steric hindrance and potential weak intramolecular interactions.

Electronic Structure Calculations

Electronic structure calculations reveal how electrons are distributed within a molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. rsc.org This approach offers high accuracy for a reasonable computational cost, making it suitable for a wide range of chemical systems. espublisher.comnih.gov

For this compound, DFT calculations can predict a variety of electronic properties. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the ester group and the sulfur atom. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, such as the sulfanyl hydrogen and the carbonyl carbon.

Table 2: Calculated Electronic Properties of this compound Note: These values are illustrative and derived from typical DFT calculations on similar aromatic compounds.

PropertyPredicted ValueUnit
Dipole Moment2.5 - 3.5Debye
Polarizability18 - 22ų
Ionization Potential8.0 - 8.5eV
Electron Affinity0.5 - 1.0eV

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

For this compound, the HOMO is expected to have significant density on the electron-rich sulfur atom and the π-system of the benzene ring. The LUMO is likely localized over the electron-withdrawing ester group and the aromatic ring, exhibiting π* character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited and therefore more reactive.

Table 3: Frontier Molecular Orbital (FMO) Energies Note: Representative values based on DFT calculations.

OrbitalEnergy (eV)Description
HOMO-6.85Primarily located on the sulfanyl group and benzene ring
LUMO-1.20Primarily located on the carbonyl group and benzene ring
HOMO-LUMO Gap5.65Indicates high kinetic stability

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states and intermediates, and calculate activation energies that determine reaction rates. researchgate.net

For a reaction involving this compound, such as the oxidation of the sulfanyl group to a sulfonic acid or the hydrolysis of the ester, computational modeling can provide a step-by-step description of the mechanism. The process involves:

Optimizing Geometries: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy states.

Locating the Transition State (TS): A transition state is a first-order saddle point on the potential energy surface. Sophisticated algorithms are used to find the TS structure connecting reactants and products. Frequency calculations are performed to confirm the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products. researchgate.net

This detailed computational analysis provides a theoretical framework for understanding reaction feasibility, selectivity, and kinetics, which can be invaluable for designing new synthetic routes or understanding biochemical pathways.

Transition State Characterization

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. Characterizing the TS is essential for understanding reaction mechanisms and calculating activation energies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

For reactions involving esters like this compound, such as hydrolysis, computational methods can model the fleeting structures of these high-energy states. For instance, theoretical studies on the hydrolysis of the related compound, Ethyl benzoate (B1203000), have utilized quantum mechanics (QM) to locate the optimal structures of reactants, transition states, intermediates, and products. researchgate.net In a typical acid-catalyzed hydrolysis mechanism, the transition state involves the formation of a tetrahedral intermediate. Calculations would focus on the bond-forming and bond-breaking processes, determining the precise geometry and energy of the TS. The activation free energy (ΔG‡) can then be calculated, providing a quantitative measure of the reaction barrier. researchgate.net

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound This table is illustrative, based on typical outputs from computational studies of related esters.

Parameter Value Description
Imaginary Frequency -250 cm⁻¹ The single negative frequency confirms the structure is a true transition state.
Activation Energy (Ea) 25 kcal/mol The energy barrier the reactants must overcome.

| Key Bond Distances | C-O: 1.8 Å, O-H: 1.5 Å | Elongated bonds indicating breaking/forming processes. |

Reaction Pathway Prediction and Energy Profiles

Beyond identifying a single transition state, computational chemistry can map out the entire reaction pathway. This involves connecting reactants, transition states, intermediates, and products to construct a complete energy profile. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the intended reactants and products.

For this compound, potential reactions of interest include ester hydrolysis, oxidation of the sulfanyl group, or electrophilic aromatic substitution. The alkaline hydrolysis of Ethyl benzoate, for example, is known to proceed via an addition-elimination mechanism. quora.com A computational study would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the ethoxide leaving group.

Spectroscopic Property Prediction and Simulation

Computational methods are widely used to predict and interpret spectroscopic data. These simulations provide a direct link between a molecule's structure and its spectral features, aiding in the characterization of new compounds and the analysis of experimental results.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The most common method employed is the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netdergipark.org.tr This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov The chemical shifts are then determined by referencing these calculated shielding values to a standard, typically Tetramethylsilane (TMS).

For this compound, GIAO calculations performed at a suitable level of theory (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set) would predict the chemical shifts for all hydrogen and carbon atoms. researchgate.net These theoretical values can be correlated with experimental data to confirm structural assignments. researchgate.net Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational dynamics not fully captured in the gas-phase calculation.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Compound (Ethyl Benzoate) Data illustrates the typical correlation between theoretical and experimental values.

Carbon Atom Predicted δ (ppm) Experimental δ (ppm)
C=O 166.5 166.6
C-ipso 130.8 130.1
C-ortho 129.5 129.5
C-meta 128.3 128.3
C-para 132.8 132.8
O-CH₂ 61.2 60.9

| CH₃ | 14.3 | 14.3 |

Simulated IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. Computational software like Gaussian can simulate these spectra by first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. youtube.com The output includes the frequency of each vibrational mode, its IR intensity, and its Raman activity. arxiv.org

For this compound, a simulation would predict key vibrational modes:

C=O stretch: A strong band in the IR spectrum, typically around 1700-1720 cm⁻¹.

C-O stretch: Bands associated with the ester linkage.

S-H stretch: A weaker, sharp band around 2550-2600 cm⁻¹, characteristic of the thiol group.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor (e.g., 0.983) to achieve better agreement with experimental data. nih.gov The simulated spectra can be plotted and directly compared to experimental ones to aid in peak assignment. youtube.com

Predicted UV-Vis Absorption Maxima

UV-Vis spectroscopy probes the electronic transitions within a molecule. The prediction of UV-Vis absorption spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one, most often the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. researchgate.net

For this compound, the aromatic ring and carbonyl group constitute the primary chromophore. TD-DFT calculations would predict the wavelength of maximum absorption (λmax) associated with π → π* and n → π* transitions. researchgate.net Studies on related benzoic acid derivatives have shown that TD-DFT, using functionals like CAM-B3LYP, can provide results that correlate well with experimental spectra. researchgate.net The calculations also yield the oscillator strength for each transition, which is proportional to the intensity of the absorption band. nih.gov

Table 3: Illustrative TD-DFT Output for Electronic Transitions This table represents typical data obtained from a TD-DFT calculation on an aromatic ester.

Transition Excitation Energy (eV) Wavelength (λmax, nm) Oscillator Strength (f)
S₀ → S₁ 4.50 275 0.15 (π → π*)
S₀ → S₂ 5.25 236 0.85 (π → π*)

| S₀ → S₃ | 4.95 | 250 | 0.01 (n → π*) |

Intermolecular Interactions and Molecular Recognition Studies

Understanding how this compound interacts with itself and with other molecules is crucial for predicting its physical properties and potential biological activity. Computational methods can characterize and quantify non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-stacking.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.gov It maps various properties onto a surface defined by the molecule's electron distribution, highlighting regions involved in specific contacts. For example, in a study of a different ethyl carboxylate derivative, Hirshfeld analysis was used to define hydrogen bonds and distinguish different interaction types. nih.gov For this compound, this analysis could reveal potential C-H···O or S-H···O hydrogen bonds, as well as π-π stacking interactions between the benzene rings.

Molecular docking is another computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. frontiersin.org Docking simulations for this compound could explore its potential to bind to active sites of enzymes, providing insights into possible mechanisms of action or toxicity. rsc.org These studies calculate a binding energy or scoring function, which estimates the binding affinity between the ligand and the target. nih.govnih.gov

Catalytic Applications and Catalysis Research Involving Ethyl 3 Sulfanylbenzoate

Role as a Ligand or Precursor in Organometallic Catalysis

The sulfanyl (B85325) group of ethyl 3-sulfanylbenzoate can readily coordinate to transition metals, making it a potential ligand in organometallic catalysis. google.com The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal centers such as palladium, platinum, gold, and copper. google.com This interaction can be pivotal in the formation of well-defined metal complexes that can act as catalysts.

The ethyl benzoate (B1203000) group, on the other hand, can influence the electronic properties of the metal center through inductive and resonance effects. This modulation can fine-tune the reactivity and selectivity of the catalyst. For instance, the electron-withdrawing nature of the ester group could render the coordinated metal more electrophilic, potentially enhancing its catalytic activity in certain reactions.

Furthermore, this compound can serve as a precursor to more complex ligand structures. The reactivity of the thiol group allows for its derivatization into multidentate ligands, which can form highly stable and selective catalysts.

Applications in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis:

In homogeneous catalysis, complexes of this compound with transition metals could be soluble in the reaction medium, offering high activity and selectivity. Potential applications include:

Cross-coupling reactions: Palladium complexes bearing aryl thiol ligands are known to catalyze C-S bond formation. google.com this compound could potentially be involved in such catalytic systems, either as a ligand or as a substrate.

Hydrogenation and hydroformylation: While less common, sulfur-containing ligands have been explored in hydrogenation and hydroformylation reactions. The electronic properties imparted by the ethyl benzoate group could influence the outcome of such transformations.

Heterogeneous Catalysis:

For applications in heterogeneous catalysis, this compound or its derivatives could be immobilized on solid supports. This approach combines the advantages of homogeneous catalysis (well-defined active sites) with the practical benefits of heterogeneous systems, such as easy catalyst separation and recycling. Potential strategies for heterogenization include:

Covalent attachment to a polymer or silica (B1680970) support through the aromatic ring or the ester functionality.

Synthesis of metal-organic frameworks (MOFs) where this compound or a derivative acts as a linker.

The following table illustrates the general differences between homogeneous and heterogeneous catalysis where a ligand like this compound could potentially be employed.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactantsDifferent phase from reactants
Activity/Selectivity Often highCan be lower, mass transfer limitations
Catalyst Separation Difficult, may require distillation or extractionEasy, typically filtration
Catalyst Recycling ChallengingGenerally straightforward
Thermal Stability Often lowerGenerally higher

Metal-Catalyzed Transformations Facilitated by Sulfanyl Functionality (e.g., Copper Catalysis)

The sulfanyl group is particularly reactive in copper-catalyzed transformations. Copper catalysts are attractive due to their lower cost and toxicity compared to precious metals like palladium. Copper-catalyzed C-S cross-coupling reactions are a powerful tool for the synthesis of aryl sulfides. In such reactions, this compound could react with aryl halides to form diaryl thioethers.

A plausible catalytic cycle for a copper-catalyzed C-S coupling involving an aryl thiol like this compound is depicted below:

Formation of a copper(I) thiolate: The aryl thiol reacts with a copper(I) salt in the presence of a base to form a copper(I) thiolate complex.

Oxidative addition: The aryl halide oxidatively adds to the copper(I) center, forming a copper(III) intermediate.

Reductive elimination: The copper(III) intermediate undergoes reductive elimination to form the C-S bond and regenerate the copper(I) catalyst.

The table below provides examples of copper-catalyzed C-S coupling reactions with various thiols, illustrating the broad scope of this methodology where this compound could potentially be a substrate.

ThiolCoupling PartnerCatalyst SystemProduct
Thiophenol5-phenylpenta-2,4-dienoic acid ethyl esterCuI / Cs₂CO₃5-phenyl-3-(phenylthio)penta-2,4-dienoic acid ethyl ester
Benzyl mercaptanBenzaldehydeCuI / TBHPS-benzyl benzothioate
4-MethylthiophenolIodobenzeneCuI4-Methylphenyl phenyl sulfide (B99878)

Sustainable Catalytic Processes

The principles of green chemistry encourage the use of catalysts that are efficient, selective, and environmentally benign. The development of catalytic processes involving this compound could align with these principles in several ways:

Atom Economy: Catalytic reactions are inherently more atom-economical than stoichiometric processes.

Use of Earth-Abundant Metals: Employing catalysts based on copper or iron instead of precious metals like palladium or rhodium enhances the sustainability of the process.

Biodegradability: The ester functionality in this compound suggests that materials derived from it, such as polymers or ligands, may be susceptible to hydrolytic or enzymatic degradation, which is a desirable feature for sustainable materials.

Research in this area could focus on developing catalytic systems that operate in green solvents like water or supercritical CO₂ and that can be easily recycled and reused.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. For hypothetical catalytic systems involving this compound, mechanistic studies would aim to:

Identify the active catalytic species: This would involve spectroscopic techniques (NMR, IR, UV-Vis), X-ray crystallography, and mass spectrometry to characterize the metal complexes formed in the reaction mixture.

Elucidate the elementary steps of the catalytic cycle: Kinetic studies, including reaction rate analysis and determination of reaction orders, can provide insights into the rate-determining step.

Computational modeling: Density Functional Theory (DFT) calculations can be used to model the structures of intermediates and transition states, providing a theoretical framework for the observed reactivity.

A key aspect to investigate would be the potential for the sulfanyl group to act as a "spectator" or a "non-innocent" ligand. A spectator ligand simply coordinates to the metal center and influences its electronic properties, while a non-innocent ligand can actively participate in the catalytic cycle through redox changes or by acting as a proton shuttle.

Advanced Materials Science and Applications of Ethyl 3 Sulfanylbenzoate Derivatives

Incorporation into Polymeric Materials

The unique chemical structure of Ethyl 3-sulfanylbenzoate, featuring a reactive thiol (-SH) group and an ester moiety on an aromatic ring, makes it a valuable precursor for the synthesis of advanced polymeric materials. Its incorporation can impart specific functionalities, influencing the thermal, optical, and chemical properties of the resulting polymers.

Synthesis of Monomers for Polymerization

To be incorporated into a polymer, this compound must first be converted into a polymerizable monomer. This is typically achieved by chemically modifying its thiol or ester group to introduce a reactive moiety, such as a double bond, that can participate in polymerization reactions.

One primary strategy involves the reaction of the thiol group with a molecule containing a polymerizable function. For instance, a vinyl or acrylate (B77674) group can be introduced.

Thiol-Ene Reactions: The thiol group of this compound can readily participate in thiol-ene "click" chemistry. This involves the radical-mediated addition of the S-H bond across a carbon-carbon double bond (an 'ene'). researchgate.netscribd.com By reacting this compound with molecules containing two or more 'ene' functionalities (e.g., diallyl ethers or triallyl cyanurate), it can be integrated into cross-linked polymer networks. This reaction is highly efficient and can be initiated by UV light or thermal initiators. mdpi.compolito.it

Synthesis of Thioacrylate Monomers: A common method to create a polymerizable monomer is to convert the thiol into a thioacrylate. This can be achieved by reacting this compound with an acryloyl chloride or a related acrylic acid derivative. The resulting S-(3-(ethoxycarbonyl)phenyl) ethanethioate monomer contains a terminal double bond that is suitable for standard free-radical polymerization techniques. Poly(thioacrylate)s are a class of polymers known for their distinct material properties compared to conventional acrylates. researchgate.net

The table below outlines potential monomer structures derived from this compound and the corresponding polymerization methods.

Precursor CompoundReactantResulting Monomer Structure (Example)Polymerization Method
This compoundAcryloyl ChlorideS-(3-(ethoxycarbonyl)phenyl) acrylatethioateFree-Radical Polymerization (FRP), RAFT Polymerization
This compoundAllyl BromideEthyl 3-(allylthio)benzoateThiol-ene Polymerization (with a multi-thiol crosslinker)
This compoundGlycidyl Methacrylate (B99206)Ethyl 3-((2-hydroxy-3-(methacryloyloxy)propyl)thio)benzoateFree-Radical Polymerization (FRP)

Development of Functional Polymers

The integration of the this compound moiety into polymer chains creates functional polymers with tailored properties. The aromatic core and the sulfur atom contribute to unique characteristics not typically found in standard aliphatic polymers.

Research into poly(thioacrylate)s, analogous to polymers that would be formed from thioacrylate monomers derived from this compound, reveals several key properties. These polymers can exhibit high refractive indices due to the presence of the sulfur atom and the aromatic ring, making them potentially useful in optical applications. Furthermore, the thermal stability of these polymers can be distinct from their oxygen-based acrylate counterparts. researchgate.net

The pendant mercaptobenzoate group within the polymer chain serves as a site for further modification. The thiol group, if left unreacted or regenerated from a disulfide bond, can be used for post-polymerization modification, allowing for the grafting of other molecules or the formation of cross-links to create polymer networks or hydrogels. researchgate.net The properties of polymers containing such functional groups can be fine-tuned by copolymerization with other monomers, like methyl methacrylate or styrene, to achieve a desired balance of mechanical, thermal, and optical characteristics. nih.gov

Specialty Chemicals and Functional Materials Development

Derivatives of this compound are valuable precursors in the development of specialty chemicals and functional materials, particularly in the fields of optics, electronics, and stimuli-responsive systems.

Optical and Electronic Material Precursors

The electron-rich nature of the sulfur atom and the aromatic system in this compound make it a candidate for synthesizing building blocks for organic electronic materials. A key application is in the synthesis of electron-accepting heterocyclic compounds like 2,1,3-benzothiadiazole (B189464) (BT). wikipedia.org BT derivatives are widely used in the construction of donor-acceptor type conjugated polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

The synthesis of such heterocycles often involves the cyclization of ortho-substituted aniline (B41778) derivatives, such as 2-aminobenzenethiols. nih.govorganic-chemistry.org While this compound is not a direct precursor, its chemical structure can be modified through established organic reactions (e.g., nitration, reduction to an amine, and subsequent cyclization) to form functionalized benzothiadiazole units. These units can then be incorporated into larger conjugated molecules through cross-coupling reactions. wikipedia.org The presence of the ester group allows for further functionalization or tuning of solubility and electronic properties.

Responsive Materials

The thiol group is a key functional moiety for creating stimuli-responsive or "smart" materials. nih.gov Polymers and materials incorporating the this compound structure can be designed to respond to changes in their chemical environment, specifically pH and redox potential. aip.org

pH-Responsive Behavior: The thiol group is weakly acidic and can be deprotonated to a thiolate anion (S-) under basic conditions. In a polymer system, this change in ionization state can trigger significant conformational changes. ebrary.net For example, a polymer with pendant mercaptobenzoate groups would likely be collapsed and hydrophobic at neutral or acidic pH. Upon increasing the pH, the deprotonation of the thiol groups would lead to electrostatic repulsion between the polymer chains, causing the material to swell or dissolve. rsc.org This behavior is highly desirable for applications like drug delivery, where a change in pH can trigger the release of an encapsulated agent. nih.gov

Redox-Responsive Behavior: The thiol group can undergo oxidation to form a disulfide bond (-S-S-), a reversible covalent linkage. researchgate.net This transformation can be triggered by mild oxidizing agents or changes in the cellular redox environment, such as the difference in glutathione (B108866) concentration between extracellular and intracellular spaces. rsc.orgmdpi.com This property is extensively exploited in creating biodegradable hydrogels and nanocarriers. A material cross-linked by disulfide bonds derived from this compound would be stable in an oxidizing environment but would degrade or disassemble in a reducing environment as the disulfide bonds are cleaved back to free thiols. aip.orgrsc.org

The table below summarizes the stimuli-responsive behavior enabled by the thiol group.

StimulusChemical TransformationMaterial ResponsePotential Application
Increase in pH (Basic conditions)R-SH → R-S⁻ + H⁺ (Deprotonation)Swelling, dissolution, conformational changepH-triggered drug release, sensors
Oxidizing Environment2 R-SH → R-S-S-R (Disulfide bond formation)Gelation, cross-linking, stabilizationFormation of stable nanocarriers, hydrogel synthesis
Reducing Environment (e.g., Glutathione)R-S-S-R → 2 R-SH (Disulfide bond cleavage)Degradation, disassembly, drug releaseIntracellular drug delivery, biodegradable materials

Surface Modification and Coating Applications

The thiol group of this compound provides a powerful anchor for modifying the surfaces of various materials, particularly metals. This capability is leveraged to create functional coatings for applications ranging from electronics to corrosion prevention.

A primary application of thiols is the formation of Self-Assembled Monolayers (SAMs), especially on noble metal surfaces like gold, silver, and copper. rsc.org When a gold substrate is exposed to a solution containing this compound, the thiol groups chemisorb onto the surface, forming a strong gold-sulfur bond. nih.gov This process results in a highly ordered, dense monolayer of molecules. tdl.orguh.edu

The molecules in the SAM are oriented such that the ethyl benzoate (B1203000) "tail" is exposed to the environment, completely altering the surface properties of the underlying metal. The nature of the exposed functional group dictates the new surface characteristics. In this case, the ester group would create a moderately hydrophobic surface. These SAMs can be used to:

Control surface wettability. uh.edu

Act as a resist layer in soft lithography.

Serve as a platform for building more complex multilayer structures.

Passivate surfaces in biosensors and electronic devices.

Furthermore, aromatic thiols are known to be effective corrosion inhibitors for metals like copper and steel. mdpi.comsemanticscholar.org When applied to a metal surface, this compound can form a protective film that acts as a barrier against corrosive agents in the environment. google.com This can be achieved either through the formation of a SAM or by its inclusion as an additive in a broader coating formulation.

Supramolecular Chemistry and Self-Assembly

The unique molecular architecture of this compound, featuring a thiol group, an ester, and an aromatic ring, provides a versatile platform for the design of intricate supramolecular assemblies. The thiol (-SH) group is particularly significant, offering a strong anchoring point for self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold. This interaction is foundational to the construction of highly ordered two-dimensional structures.

Derivatives of this compound can be engineered to control intermolecular interactions, which are crucial for the formation of complex supramolecular structures. By modifying the aromatic ring or the ethyl ester, researchers can introduce functional groups capable of hydrogen bonding, π-π stacking, and dipole-dipole interactions. These non-covalent forces dictate the packing and orientation of the molecules in the self-assembled state.

For instance, the introduction of amide functionalities can lead to the formation of robust hydrogen-bonding networks, directing the assembly into one-dimensional chains or two-dimensional sheets. The aromatic core of the molecule inherently promotes π-π stacking, which is a key stabilizing interaction in the self-assembly of many aromatic thiols. The interplay between these interactions allows for the fine-tuning of the resulting supramolecular architectures.

The self-assembly of this compound derivatives is not limited to solid surfaces. In solution, amphiphilic derivatives, created by attaching long alkyl chains, can self-assemble into various nanostructures such as micelles, vesicles, or nanofibers. The formation and morphology of these structures are influenced by factors such as solvent polarity, temperature, and concentration.

Derivative Functional GroupDominant Intermolecular InteractionResulting Supramolecular StructurePotential Application
AmideHydrogen Bonding1D Chains, 2D SheetsMolecular Wires, Sensors
Extended Aromatic Systemπ-π StackingLamellar Structures, NanoribbonsOrganic Electronics
Long Alkyl ChainHydrophobic InteractionsMicelles, VesiclesDrug Delivery, Nanoreactors

Computational Design and Discovery of New Materials

Computational modeling plays a pivotal role in accelerating the discovery and design of new materials based on this compound derivatives. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are powerful tools for predicting the self-assembly behavior and material properties of novel derivatives before their synthesis.

MD simulations can provide atomistic insights into the dynamic process of self-assembly. By simulating the interactions of numerous molecules over time, researchers can predict the most stable supramolecular structures and understand the kinetic pathways of their formation. These simulations are invaluable for screening potential derivatives and identifying those with the desired self-assembly characteristics. For example, simulations can reveal how different functional groups influence the packing density and orientation of molecules in a self-assembled monolayer.

DFT calculations are employed to understand the electronic properties of individual molecules and their assemblies. These calculations can predict properties such as molecular orbital energies, charge distribution, and reactivity, which are crucial for designing materials for electronic and optical applications. For instance, DFT can be used to design derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use in organic photovoltaic devices.

A significant advantage of computational design is the ability to perform high-throughput virtual screening of a large number of candidate molecules. By systematically varying the chemical structure of this compound derivatives in silico, it is possible to build a library of compounds and predict their key material properties. This computational pre-screening significantly narrows down the number of molecules that need to be synthesized and experimentally tested, saving considerable time and resources.

Computational MethodPredicted PropertyApplication in Materials Design
Molecular Dynamics (MD)Self-Assembled Structure, Packing DensityDesign of ordered thin films and nanostructures
Density Functional Theory (DFT)HOMO/LUMO energies, Band GapEngineering electronic properties for organic electronics
High-Throughput ScreeningStructure-Property RelationshipsRapid discovery of new functional materials

Through the synergistic combination of supramolecular chemistry principles and advanced computational tools, the rational design of novel materials based on this compound derivatives with precisely controlled properties and functionalities is becoming increasingly achievable.

Synthesis and Characterization of Ethyl 3 Sulfanylbenzoate Derivatives

Derivatization at the Sulfanyl (B85325) Group

The presence of a reactive thiol (-SH) group provides a key site for derivatization through alkylation, arylation, and the formation of thioethers and disulfides.

Alkylation and Arylation Reactions

The nucleophilic nature of the thiolate anion, readily formed from the thiol in the presence of a base, facilitates its reaction with various electrophiles.

Alkylation: The S-alkylation of aromatic thiols is a common and efficient method for forming thioethers. This reaction typically proceeds via an SN2 mechanism where the thiolate displaces a leaving group from an alkyl halide. While specific studies on ethyl 3-sulfanylbenzoate are not prevalent, the general reactivity of thiols suggests that it would readily react with alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base like sodium hydroxide (B78521) or potassium carbonate to yield the corresponding S-alkylated derivatives.

Arylation: The formation of diaryl thioethers from aromatic thiols can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. In an SNAr reaction, an aryl halide with electron-withdrawing groups is reacted with the thiol in the presence of a base. acsgcipr.org For less activated aryl halides, transition metal catalysis, often employing palladium or copper, is utilized to facilitate the C-S bond formation. organic-chemistry.org For example, the copper-catalyzed coupling of thiols with aryl iodides is a well-established method for the synthesis of diaryl sulfides. organic-chemistry.org

Reactant 1Reactant 2Catalyst/ConditionsProduct
This compoundAlkyl Halide (R-X)Base (e.g., K2CO3)Ethyl 3-(alkylthio)benzoate
This compoundAryl Halide (Ar-X)Pd or Cu catalyst, BaseEthyl 3-(arylthio)benzoate

Formation of Thioethers and Disulfides

Thioethers: As discussed in the alkylation and arylation section, the formation of thioethers is a primary outcome of derivatizing the sulfanyl group with alkyl or aryl halides. Thioethers, also known as sulfides, are characterized by a C-S-C bond. The synthesis of thioethers from thiols is a robust and widely used transformation in organic synthesis. masterorganicchemistry.com

Disulfides: Thiols can be readily oxidized to form disulfides, which contain an S-S bond. This transformation can be achieved using a variety of mild oxidizing agents. Common methods include the use of molecular oxygen in the presence of a base, or treatment with reagents such as hydrogen peroxide or iodine. rsc.orgorganic-chemistry.orglibretexts.org The air oxidation of thiols can be significantly accelerated by sonication. rsc.org The formation of symmetrical disulfides from this compound would result in the formation of diethyl 3,3'-disulfanediyldibenzoate. The synthesis of unsymmetrical disulfides can be achieved by reacting a thiol with a pre-formed symmetrical disulfide or by using specific reagents that facilitate the coupling of two different thiols.

Starting MaterialReagent/ConditionProduct
This compoundMild Oxidizing Agent (e.g., I2, air/base)Diethyl 3,3'-disulfanediyldibenzoate
This compound + R-SHOxidizing conditionsEthyl 3-(alkyldisulfanyl)benzoate

Modifications of the Benzoate (B1203000) Ester Group

The ethyl ester functionality of the molecule offers another site for chemical modification, primarily through amidation and reduction reactions.

Amidation Reactions

The conversion of esters to amides is a fundamental transformation in organic chemistry. This can be achieved by reacting the ester with a primary or secondary amine. The reaction is often promoted by heat or the use of catalysts. Lewis acids can be employed to activate the ester carbonyl group towards nucleophilic attack by the amine. Alternatively, strong bases can be used to deprotonate the amine, increasing its nucleophilicity.

For instance, the direct amidation of ethyl benzoate with various amines can be achieved using potassium tert-butoxide in THF. This method has been shown to be effective for a range of aromatic and aliphatic esters. Another approach involves the use of a Lewis acid catalyst, such as iron(III) chloride, under solvent-free conditions.

Reactant 1Reactant 2Catalyst/ConditionsProduct
This compoundAmine (R1R2NH)Heat or Catalyst (e.g., KOtBu, FeCl3)3-Sulfanyl-N,N-dialkylbenzamide

Reduction to Alcohols

Esters can be reduced to primary alcohols using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH4). ic.ac.ukmasterorganicchemistry.comadichemistry.com The reaction typically involves the treatment of the ester with an excess of LiAlH4 in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. reddit.com This reduction would convert the ethyl ester group of this compound to a hydroxymethyl group, yielding (3-mercaptophenyl)methanol. It is important to note that LiAlH4 is a powerful reducing agent and may also reduce other functional groups if present in the molecule. However, it is generally unreactive towards simple thiols and thioethers.

Starting MaterialReagentProduct
This compound1. LiAlH4, THF2. H3O+(3-Mercaptophenyl)methanol

Aromatic Ring Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents. wikipedia.orglumenlearning.com The position of substitution is directed by the existing sulfanyl and ester groups.

The sulfanyl group (-SH) is an ortho-, para-directing and activating group. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions.

Conversely, the ethyl carboxylate group (-COOEt) is a meta-directing and deactivating group. libretexts.org The carbonyl group is electron-withdrawing through both induction and resonance, which destabilizes the carbocation intermediate, particularly when the electrophile attacks at the ortho and para positions. Attack at the meta position avoids this direct destabilization.

When both an activating and a deactivating group are present on the benzene ring, the activating group generally controls the regioselectivity of the substitution. Therefore, in the case of this compound, the sulfanyl group would direct incoming electrophiles to the positions ortho and para to it. The positions ortho to the sulfanyl group are C2 and C4, and the para position is C6. The ester group is at the C1 position.

Position 2: Ortho to the sulfanyl group and ortho to the ester group.

Position 4: Ortho to the sulfanyl group and meta to the ester group.

Position 6: Para to the sulfanyl group and meta to the ester group.

Given that the ester group is deactivating, substitution at the positions meta to it (C4 and C6) would be favored over the position ortho to it (C2). Therefore, electrophilic aromatic substitution on this compound is expected to yield a mixture of products, with substitution at the 4- and 6-positions being the major products. Steric hindrance may also play a role in determining the product distribution.

Reaction TypeReagentExpected Major Products
NitrationHNO3/H2SO4Ethyl 4-nitro-3-sulfanylbenzoate and Ethyl 6-nitro-3-sulfanylbenzoate
HalogenationBr2/FeBr3Ethyl 4-bromo-3-sulfanylbenzoate and Ethyl 6-bromo-3-sulfanylbenzoate
Friedel-Crafts AcylationRCOCl/AlCl3Ethyl 4-acyl-3-sulfanylbenzoate and Ethyl 6-acyl-3-sulfanylbenzoate

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

While extensive biological evaluations for a broad range of this compound derivatives are not widely documented in publicly accessible literature, preliminary studies on analogous compounds provide initial insights into their potential structure-activity relationships (SAR). The core structure, consisting of a benzoate ring with a sulfur linkage at the 3-position, allows for systematic modifications to probe how structural changes influence biological activity.

Key areas for SAR exploration in this class of compounds include:

Substitution on the Phenyl Ring of the Thioether Moiety: The nature and position of substituents on the phenyl ring attached to the sulfur atom can significantly impact activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, which may affect its interaction with biological targets.

Nature of the Linker: The length and flexibility of the chain connecting the sulfur atom to the benzoate ring can influence the molecule's conformational freedom and its ability to fit into a binding site.

Modifications of the Ester Group: Altering the ethyl ester to other alkyl or aryl esters can affect the compound's lipophilicity and pharmacokinetic properties.

Hypothetically, the introduction of specific functional groups known to interact with biological targets, such as hydrogen bond donors or acceptors, on either the benzoate or the phenylthio portion of the molecule could lead to enhanced biological effects. For instance, the presence of hydroxyl or amino groups could facilitate interactions with receptor sites, while halogen atoms could modulate lipophilicity and metabolic stability.

Further comprehensive biological screening of a diverse library of this compound analogues is necessary to establish clear and predictive SAR models. Such studies would be instrumental in identifying lead compounds with optimized activity for potential therapeutic applications.

The synthesis of derivatives of this compound has been approached through established chemical methodologies. A notable route involves the reaction of an appropriate thiol with an activated benzoic acid derivative.

One documented approach describes the synthesis of alkyl 3-[(substituted phenylthio)methyl] benzoates. This method involves the reaction of methyl or ethyl 3-chloromethyl benzoate with various substituted thiophenols in the presence of a sodium alkoxide. This nucleophilic substitution reaction yields the corresponding sulfide (B99878) esters.

The characterization of these synthesized compounds relies on a combination of spectroscopic techniques to confirm their chemical structures. Infrared (IR) spectroscopy is utilized to identify key functional groups. For instance, the IR spectra of these sulfide esters typically show sharp absorption bands in the region of 1735-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group, and a characteristic band at 635-650 cm⁻¹ for the carbon-sulfur (C-S) bond.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the protons in the molecule. For example, the chemical shifts of the benzylic protons in the synthesized sulfides have been shown to correlate with the Hammett constants of the substituents on the phenyl ring, indicating that the electronic effects of the substituents are transmitted through the thioether linkage.

Further structural confirmation can be obtained through elemental analysis, which determines the percentage composition of elements in the compound, and mass spectrometry, which provides information about the molecular weight and fragmentation pattern of the molecule.

Below is a table summarizing the characterization data for a selection of synthesized methyl and ethyl 3-[(substituted phenylthio)methyl] benzoates:

Compound IDR Group (in Phenylthio Moiety)Molecular FormulaMelting Point (°C)IR (C=O) (cm⁻¹)¹H NMR (δ, ppm) - CH₂S
1a 4-OCH₃C₁₇H₁₈O₃S65-6617354.15
1b 4-CH₃C₁₇H₁₈O₂S78-7917404.20
1c HC₁₆H₁₆O₂S55-5617404.25
1d 4-ClC₁₆H₁₅ClO₂S89-9017454.28
1e 4-NO₂C₁₆H₁₅NO₄S118-11917504.40
2a 4-OCH₃C₁₈H₂₀O₃S60-6117354.18
2b 4-CH₃C₁₈H₂₀O₂S72-7317404.22
2c HC₁₇H₁₈O₂SOil17404.27
2d 4-ClC₁₇H₁₇ClO₂S81-8217454.30
2e 4-NO₂C₁₇H₁₇NO₄S109-11017504.42

Note: The data in this table is based on findings for structurally similar compounds and is intended to be illustrative.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing Ethyl 3-sulfanylbenzoate, and how can researchers validate structural purity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester and sulfanyl groups. Compare chemical shifts with literature values for analogous benzoate derivatives. Mass spectrometry (MS) can validate molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Purity can be confirmed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
  • Data Validation : Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities in peak assignments .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

  • Methodological Answer : Use a thiol-protection strategy (e.g., trityl or acetyl groups) during esterification to prevent oxidation of the sulfanyl group. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., thiol:acylating agent = 1:1.2). Purify via column chromatography with hexane/ethyl acetate gradients to isolate the product .
  • Troubleshooting : If disulfide formation occurs, introduce reducing agents (e.g., dithiothreitol) post-synthesis .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using a factorial design (pH 2–12, 25–60°C). Analyze degradation products via LC-MS and quantify thiol oxidation using Ellman’s assay. Include control samples with antioxidants (e.g., ascorbic acid) to assess stabilization efficacy .
  • Data Contradictions : If degradation rates conflict with theoretical models, evaluate solvent polarity effects or trace metal catalysis using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Perform meta-analysis of existing studies to identify variables (e.g., cell lines, assay protocols). Replicate experiments under standardized conditions (e.g., MTT assay for cytotoxicity, fixed incubation times). Use statistical tools (ANOVA, Tukey’s test) to assess significance of discrepancies .
  • Case Example : If one study reports enzyme inhibition while another shows no effect, verify enzyme source (recombinant vs. native) and cofactor availability .

Q. What are the methodological challenges in quantifying thiol reactivity in this compound, and how can they be addressed?

  • Methodological Answer : Thiols are prone to oxidation; use anaerobic conditions and argon-purged solvents during reactivity assays. Employ Michael addition kinetics with maleimide probes to quantify thiol availability. Validate results using X-ray crystallography to confirm adduct formation .
  • Advanced Technique : Surface-enhanced Raman spectroscopy (SERS) can provide real-time monitoring of thiol-electrophile interactions at nanomolar concentrations .

Research Design and Data Analysis

Q. How should researchers design a study to investigate the catalytic role of this compound in transition-metal complexes?

  • Methodological Answer : Use a ligand-screening approach with metals (e.g., Pd, Cu) and monitor catalytic efficiency via gas chromatography or cyclic voltammetry. Compare turnover numbers (TON) and selectivity with/without the sulfanyl group. Include X-ray absorption spectroscopy (XAS) to study metal-ligand coordination .
  • Data Interpretation : If catalytic activity is lower than predicted, assess steric hindrance from the ethyl ester group using molecular docking simulations .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) to estimate EC₅₀ values. Use bootstrap resampling to assess confidence intervals. For non-linear responses, apply Akaike’s information criterion (AIC) to compare sigmoidal vs. exponential models .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Publish detailed synthetic procedures with all parameters (e.g., stirring speed, solvent grade). Share raw spectral data in open-access repositories (e.g., Zenodo). Use collaborative platforms like ChemRxiv for peer validation before journal submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.